[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride
Description
[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride is a cyclopropane-containing amine derivative with a 3,4-dichlorophenyl substituent. The compound’s structure comprises a cyclopropyl ring directly bonded to a methanamine group, which is further substituted with a 3,4-dichlorophenyl aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound is structurally related to intermediates in the synthesis of serotonin reuptake inhibitors (e.g., sertraline derivatives) and other central nervous system (CNS)-targeting agents .
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10;/h1-2,5H,3-4,6,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZACYQYBPVGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl or phenyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, hydrochloric acid, organic solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride is a chemical compound with a cyclopropyl structure attached to a dichlorophenyl group and an amine functional group. It has potential in medicinal chemistry due to its possible pharmacological properties. The dichlorophenyl part of the compound suggests it may interact with biological targets, making it useful in drug development.
Scientific Research Applications
This compound is used in pharmaceutical development and research.
Pharmaceutical Development
- It can be used as a lead compound for creating new antidepressants or antipsychotics.
- Computer-aided prediction models have assessed the compound's biological activity, suggesting potential therapeutic uses.
Research
- It is used as a research tool to study its effects on neurotransmission and behavior in animal models.
- Studies suggest it may interact with dopamine and serotonin receptors in the central nervous system, but the specific mechanisms need more research.
- It is evaluated through structure-activity relationship studies, which indicate potential biological activity.
- Interaction studies are performed to understand how it interacts with biological macromolecules.
Other potential applications:
- Synthesis of the compound typically involves multi-step organic synthesis techniques.
- It can be analyzed through various biochemical pathways and may undergo typical organic reactions.
Mechanism of Action
The mechanism of action of [1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The cyclopropyl and dichlorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features, physicochemical properties, and research findings for [1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride and analogous compounds:
Structural Modifications and Pharmacological Implications
Aromatic Substituents :
- 3,4-Dichlorophenyl (Target) : The electron-withdrawing chlorine atoms enhance binding to hydrophobic pockets in serotonin receptors, as seen in sertraline intermediates .
- Fluoro and Methoxy Groups (Compounds 39, 41, 11) : Fluorine improves metabolic stability, while methoxy groups increase solubility. Compound 41’s 2-fluoroethoxy group enhances 5-HT2C receptor selectivity .
- Trifluoromethoxy (Compound 14) : The trifluoromethoxy group increases lipophilicity and bioavailability, critical for blood-brain barrier penetration .
Cyclopropane Ring :
The rigid cyclopropane scaffold reduces conformational flexibility, improving receptor binding specificity. Chiral analogs (e.g., (+)-40, (+)-41) demonstrate enantiomer-dependent activity, with (+)-41 showing resolved optical rotation .
Physicochemical Properties
- Solubility : Hydrochloride salts universally improve aqueous solubility. Substituents like methoxy (Compound 11) or trifluoromethoxy (Compound 14) further enhance solubility compared to dichloro derivatives.
- Thermal Stability : Trifluoromethoxy-substituted compounds exhibit higher thermal stability, advantageous for long-term storage .
Biological Activity
[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl ring and a dichlorophenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, which include interactions with various receptors and enzymes that can lead to diverse therapeutic effects.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The cyclopropyl and dichlorophenyl groups enhance its binding affinity and selectivity towards these targets. These interactions may influence various biochemical pathways, leading to distinct biological effects such as antiproliferative activity and modulation of neurotransmitter systems.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have been essential in evaluating the biological activity of this compound. These studies indicate that modifications in the chemical structure can significantly impact the compound's pharmacological properties. For instance, variations in halogenation and ring size can alter receptor interactions and enhance or diminish biological potency .
| Structural Features | Biological Activity |
|---|---|
| Cyclopropyl group | Structural rigidity influencing receptor binding |
| Dichlorophenyl group | Enhanced selectivity towards molecular targets |
| Variations in halogenation | Altered pharmacological profile |
Biological Activity Findings
Research findings suggest that this compound exhibits notable biological activities, including:
- Antiproliferative Effects : The compound has shown potential in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Studies indicate that it may induce apoptosis in these cell lines, suggesting its potential as an anticancer agent .
- Neuroactive Properties : Similar compounds have demonstrated neuroactive effects, potentially acting as modulators of neurotransmitter systems. This raises the possibility that this compound may have applications in treating neurological disorders .
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:
- Antitumor Activity : A study evaluating structurally similar compounds found significant cytotoxic effects against human leukemia cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin. This indicates a promising avenue for further research into the anticancer properties of this compound .
- Inhibition Studies : Interaction studies have highlighted the compound's potential to inhibit key enzymes involved in metabolic pathways. Such inhibition could lead to significant metabolic transformations within biological systems, enhancing its therapeutic profile .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via reductive amination or cyclopropanation strategies. For example, analogs like trans-[2-(2,4-Dichlorophenyl)cyclopropyl]methylamine hydrochloride (55) are prepared using 2,4-dichlorobenzaldehyde as a starting material, followed by cyclopropane ring formation and subsequent reduction with NaBH4 or NaBH(OAc)3 . Reaction optimization includes adjusting stoichiometry (e.g., 1.5–2.0 equivalents of reducing agents) and solvent selection (e.g., DCE or MeOH) to improve yields and stereochemical control .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming cyclopropane ring geometry and substituent positions. For instance, coupling constants (J = 22.7 Hz in ¹³C NMR) distinguish trans/cis configurations in cyclopropane derivatives .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C19H23FNO2 for a related compound with a 0.3 ppm error between calculated and observed values) .
- HPLC : Purity is assessed via retention times (e.g., 8.3 minutes for 93.7% purity in compound 55) using reverse-phase columns .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent degradation. Avoid prolonged exposure to light or moisture, as cyclopropane rings in similar compounds are susceptible to ring-opening under acidic/oxidizing conditions .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and functional assays be resolved?
- Methodology : Cross-validate NMR and HRMS data with orthogonal techniques like X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities. For example, coupling constants in ¹H NMR (J = 8.4–22.7 Hz) confirm substituent orientation, while HPLC-MS identifies impurities that may skew bioactivity results .
Q. What strategies are used to evaluate functional selectivity in serotonin receptor binding (e.g., 5-HT2C)?
- Methodology :
- In vitro assays : Use radioligand displacement (e.g., [³H]-mesulergine for 5-HT2C) to measure binding affinity (Ki).
- Functional selectivity : Assess biased agonism via β-arrestin recruitment vs. G-protein signaling (e.g., cAMP accumulation). For analogs like compound 35, substituents on the cyclopropane ring (e.g., methoxythiophen-3-yl) modulate selectivity .
Q. How does cyclopropane ring stereochemistry influence pharmacological activity?
- Methodology : Synthesize enantiopure isomers (e.g., (+)-40 and (–)-40) via chiral resolution or asymmetric catalysis. Compare their receptor binding profiles—e.g., (+)-40 showed a 10.0° optical rotation and distinct 5-HT2C activation . Trans isomers (e.g., compound 55) often exhibit higher metabolic stability than cis counterparts due to reduced ring strain .
Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- Methodology :
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with 5-HT2C (PDB ID: 6BQG). Pay attention to cyclopropane-π interactions with Phe327 in the receptor’s binding pocket.
- ADMET prediction : Tools like SwissADME estimate logP (e.g., 2.8 for compound 39) and cytochrome P450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
